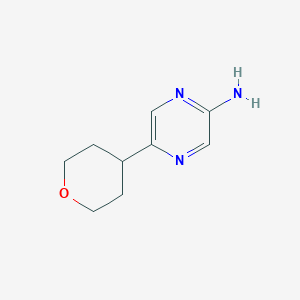

5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine

Descripción

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with an amine group at position 2 and a tetrahydro-2H-pyran-4-yl group at position 5. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazine derivatives in kinase inhibition, anti-inflammatory agents, and antimicrobial applications .

Propiedades

IUPAC Name |

5-(oxan-4-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9-6-11-8(5-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOKKEVVGZLFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CN=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with tetrahydropyran intermediates. One common method includes the use of a pyrazine precursor, which undergoes nucleophilic substitution with a tetrahydropyran derivative under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various reduced pyrazine derivatives. Substitution reactions result in the formation of substituted pyrazine compounds .

Aplicaciones Científicas De Investigación

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.

Mecanismo De Acción

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Core Heterocycle Variations

The pyrazine core distinguishes 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine from analogs with pyrimidine, pyridine, or quinazoline backbones:

*Calculated molecular weight based on formula C₉H₁₃N₃O.

Key Insights :

- Pyrazine vs. Pyrimidine : Pyrazine’s electron deficiency may enhance interactions with electron-rich enzyme active sites, while pyrimidine’s N at position 3 improves hydrogen bonding .

- Quinazoline : The expanded aromatic system in quinazoline derivatives increases lipophilicity and may improve membrane permeability .

Substituent Modifications

Variations in substituent type and position significantly alter physicochemical and biological properties:

Key Insights :

Actividad Biológica

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C9H13N3O

- Molecular Weight : 179.22 g/mol

- Structure : The compound features a pyrazine ring substituted with a tetrahydro-2H-pyran moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to significant biological effects:

- Enzyme Inhibition : The compound may inhibit specific kinases, disrupting signaling pathways involved in cell proliferation and survival.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurological activity and behavior.

Biological Activities

Research indicates that 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine exhibits several key biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness in inhibiting the growth of certain bacterial strains.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays suggest it can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has been evaluated through DPPH radical scavenging assays. Results indicate that it exhibits significant antioxidant activity, comparable to established antioxidants like ascorbic acid.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of this compound:

-

Antimicrobial Efficacy : A study demonstrated that 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Pathogen MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 - Anti-inflammatory Effects : In a cellular model of inflammation, treatment with the compound resulted in a significant decrease in TNF-alpha levels, showcasing its potential in managing inflammatory conditions.

- Antioxidant Activity : The DPPH assay revealed that the compound scavenged free radicals effectively, with an IC50 value of 25 µg/mL, indicating strong antioxidant properties.

Comparison with Similar Compounds

To contextualize the biological activity of 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine, it is beneficial to compare it with structurally related compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 2-Amino-5-(tetrahydropyran-4-yl)pyrazine | Antimicrobial | Effective against Gram-positive bacteria |

| Pyrazolo[3,4-d]pyrimidine | Anticancer | Significant cytotoxicity against cancer cells |

| Pyrrolopyrazine derivatives | Anti-inflammatory | Reduced cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.